molecular formula C8H4Br2O4 B12949634 3,6-Dibromophthalic acid

3,6-Dibromophthalic acid

Cat. No.: B12949634
M. Wt: 323.92 g/mol
InChI Key: CRPLMCJJHHCGRP-UHFFFAOYSA-N
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Description

3,6-Dibromophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of phthalic acid, where two bromine atoms are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromophthalic acid can be synthesized through the bromination of phthalic anhydride. The process involves the use of bromine and fuming sulfuric acid as reagents. The reaction typically proceeds under controlled conditions to ensure the selective bromination at the 3 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is usually obtained as a white crystalline solid .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phthalic acids.

    Reduction Products: Reduced derivatives of this compound.

    Hydrolysis Products: Phthalic acid and its derivatives

Scientific Research Applications

3,6-Dibromophthalic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel polymers and materials with specific properties.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3,6-dibromophthalic acid involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromophthalic acid is unique due to the presence of bromine atoms at specific positions on the benzene ring. This substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

3,6-dibromophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPLMCJJHHCGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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